molecular formula C11H20N2O4 B8013159 (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

Cat. No.: B8013159
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-JGVFFNPUSA-N
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Description

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid (CAS: 388108-90-5) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an amino group at the C4 position, and a carboxylic acid moiety at C3. Its molecular formula is C${11}$H${20}$N${2}$O${4}$, with a molecular weight of 244.29 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The Boc group enhances stability during synthetic processes, while the amino and carboxylic acid functionalities enable diverse chemical modifications, such as peptide coupling or metal coordination .

Properties

IUPAC Name

(3S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid typically involves the enantioselective reduction of a suitable precursor, followed by protection and functional group transformations. One common method includes the use of a lipase-mediated resolution protocol, which provides high enantiomeric excess . The key steps involve:

  • Starting from commercially available diallylamine.
  • Ring-closing metathesis (RCM) via SN2 displacement reactions.
  • Lipase-mediated kinetic resolution to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods often employ scalable and cost-effective processes. These methods may include:

  • Enantioselective hydrogenation of prochiral intermediates.
  • Use of chiral catalysts to achieve high selectivity.
  • Optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the preparation of:

  • Bromodomain Inhibitors : These compounds are crucial in the regulation of gene expression and have implications in cancer treatment .
  • HepG2 Cell Cycle Inhibitors : This application is vital for targeting liver cancer cells, demonstrating the compound's potential in anti-tumor therapies .

CCR5 Receptor Inhibition

This compound acts as a potent inhibitor of the CCR5 receptor, which plays a critical role in HIV infection and cancer progression. Research indicates that it can inhibit human T lymphocyte proliferation and HIV replication by blocking cytokine production necessary for cell division .

Case Study 1: Anti-Tumor Activity

A study investigated the effects of (3S,4R)-1-Boc-4-Amino-piperidine on various cancer cell lines. The compound was shown to significantly reduce cell viability in HepG2 cells through mechanisms involving apoptosis and cell cycle arrest. The results indicated IC50 values in the micromolar range, suggesting a promising therapeutic potential against liver cancer .

Case Study 2: HIV Inhibition

In vitro studies demonstrated that (3S,4R)-1-Boc-4-Amino-piperidine effectively inhibited HIV replication in infected T lymphocytes. The compound's mechanism involved blocking the CCR5 receptor, which is essential for viral entry into host cells. The findings suggest that it could be developed further as an antiviral agent .

Comparative Analysis of Applications

ApplicationTarget DiseaseMechanism of ActionReference
Anti-Tumor TherapyLiver CancerInduces apoptosis and cell cycle arrest
HIV TreatmentHIV InfectionCCR5 receptor inhibition
Synthesis of InhibitorsVariousIntermediate for bromodomain inhibitors

Mechanism of Action

The mechanism of action of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Piperidine and Pyrrolidine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications References
(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid C${11}$H${20}$N${2}$O${4}$ 244.29 Boc-protected amine, carboxylic acid Chiral piperidine scaffold, stereospecific C3 and C4 substituents Drug intermediate, peptide synthesis
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid C${18}$H${24}$N${2}$O${6}$ 364.39 Boc and Cbz-protected amines, carboxylic acid Pyrrolidine core, dual protection (Boc and Cbz) Conformational studies in peptides
(2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic acid C${12}$H${21}$NO$_{4}$ 243.30 Boc-protected amine, methyl substituent, carboxylic acid Methyl group at C2 alters steric interactions Not explicitly stated; likely used in chiral synthesis

Key Differences :

  • Ring Size : Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), influencing binding affinity in biological targets .
  • Protecting Groups: The Boc group offers acid-labile protection, whereas the Cbz (carbobenzyloxy) group in the pyrrolidine derivative requires hydrogenolysis for removal, enabling orthogonal protection strategies .

Substituted Piperidine Derivatives with Bioactive Moieties

Table 2: Substituted Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Relevance References
7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoroquinoline-3-carboxylic acid C${27}$H${30}$N${4}$O${6}$F 525.21 Fluoroquinolone core, methoxybenzyloxyimino group Antibacterial activity (fluoroquinolone derivative)
(3S,4R)-1-[1-(2-Chloro-6-cyclopropylbenzoyl)-4-fluoroindazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid C${23}$H${21}$ClFN${3}$O${4}$ 457.88 Chlorophenyl, fluoroindazolyl, hydroxyl group Kinase inhibition (structural data in PDB)

Key Insights :

  • Fluoroquinolone Derivatives: The piperidine moiety in ’s compound is integrated into a fluoroquinolone scaffold, where the C3 carboxylic acid and C4 amino groups are critical for DNA gyrase inhibition .
  • Kinase-Targeting Derivatives : The compound in demonstrates how stereochemistry (3S,4R) and bulky substituents (chlorophenyl, indazolyl) enhance selectivity for kinase targets .

Amino Acid and Prodrug Derivatives

Table 3: Amino Acid-Based Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Unique Features Applications References
(3S,4S)-4-Amino-1-oxyl-tetramethylpiperidine-3-carboxylic acid C${10}$H${19}$N${2}$O${3}$ 215.27 Nitroxide radical, tetramethyl groups Spin-labeling agent for EPR studies Biophysical research
Nipecotic Acid Prodrugs Varies Varies Ester or amide prodrug linkages Enhanced blood-brain barrier penetration Anticonvulsant development

Key Observations :

  • Spin-Labeling Utility : The nitroxide radical in ’s compound enables electron paramagnetic resonance (EPR) studies to probe protein dynamics .
  • Prodrug Strategies : Nipecotic acid derivatives () highlight the importance of modifying carboxylic acids into esters or amides to improve bioavailability, a strategy applicable to the target compound .

Biological Activity

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid, also known as 4-Amino-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H20N2O4
  • CAS Number : 388108-90-5
  • Molar Mass : 244.29 g/mol

The biological activity of this compound is largely attributed to its role as a prodrug. Upon deprotection in vivo, the active form can interact with various biological targets. For instance:

  • Amino Acid Transporters : It has been studied for its interaction with excitatory amino acid transporters (EAATs), which play critical roles in neurotransmission and neuroprotection .
  • Cancer Metabolism : Recent studies indicate that derivatives of this compound may influence metabolic pathways in cancer cells, particularly through modulation of proline metabolism and its impact on tumor growth .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Description References
Neuroprotective Effects Potential modulation of glutamate transporters, reducing excitotoxicity in neurons.
Anticancer Activity Inhibits metabolic pathways that support cancer cell proliferation.
Cholinesterase Inhibition Some derivatives exhibit inhibition of acetylcholinesterase, suggesting potential in Alzheimer's therapy.

Case Studies

  • Neuroprotective Effects in Animal Models :
    • A study demonstrated that compounds similar to this compound could reduce neuronal death in models of excitotoxicity by enhancing glutamate uptake through EAATs .
  • Anticancer Properties :
    • Research indicated that the compound could inhibit the growth of various cancer cell lines by affecting proline metabolism, leading to reduced tumor viability and altered metabolic flux .
  • Cholinesterase Inhibition :
    • Some derivatives were tested for their ability to inhibit cholinesterases, showing promise as potential treatments for Alzheimer's disease by increasing acetylcholine levels in the brain .

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